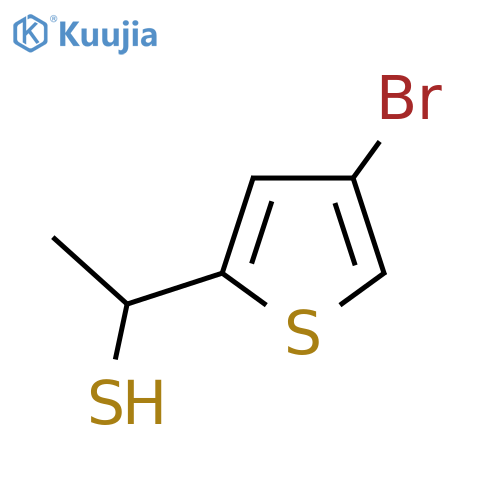Cas no 1691888-43-3 (1-(4-Bromothiophen-2-yl)ethane-1-thiol)

1691888-43-3 structure
商品名:1-(4-Bromothiophen-2-yl)ethane-1-thiol
1-(4-Bromothiophen-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromothiophen-2-yl)ethane-1-thiol
- 1691888-43-3
- EN300-1289412
- 2-Thiophenemethanethiol, 4-bromo-α-methyl-
-
- インチ: 1S/C6H7BrS2/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3
- InChIKey: FQOHDQIJZIBQOQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(C)S
計算された属性
- せいみつぶんしりょう: 221.91726g/mol
- どういたいしつりょう: 221.91726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.2Ų
じっけんとくせい
- 密度みつど: 1.563±0.06 g/cm3(Predicted)
- ふってん: 273.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.41±0.10(Predicted)
1-(4-Bromothiophen-2-yl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289412-500mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-5000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-50mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-1.0g |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289412-2500mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-100mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-10000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 10000mg |
$2701.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-1000mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1289412-250mg |
1-(4-bromothiophen-2-yl)ethane-1-thiol |
1691888-43-3 | 250mg |
$579.0 | 2023-10-01 |
1-(4-Bromothiophen-2-yl)ethane-1-thiol 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1691888-43-3 (1-(4-Bromothiophen-2-yl)ethane-1-thiol) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
